Avenacosidea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

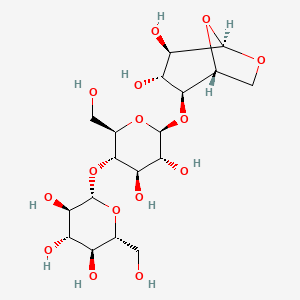

Avenacosidea is a steroidal saponin predominantly found in oats (Avena sativa). This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against pathogens. This compound is a glycosylated derivative of nuatigenin, characterized by its complex structure involving multiple sugar moieties attached to the aglycone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of avenacosidea involves the glycosylation of nuatigenin. The process typically includes the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oat plants. The extraction process involves the use of solvents like methanol and water to isolate the saponins from the plant material. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Avenacosidea undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing the aglycone and sugar moieties. Oxidation reactions can modify the aglycone structure, potentially altering its biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis. Enzymes like β-glucosidases can specifically target the glycosidic bonds.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.

Glycosylation: Glycosyl donors like trichloroacetimidates or thioglycosides are used in the presence of catalysts like boron trifluoride etherate.

Major Products: The major products formed from these reactions include the aglycone nuatigenin, various sugar derivatives, and oxidized forms of the aglycone .

Scientific Research Applications

Avenacosidea has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex saponins.

Biology: this compound’s antifungal properties make it a valuable tool for studying plant-pathogen interactions and plant defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal and anti-inflammatory properties.

Industry: this compound is used in the development of natural pesticides and as a bioactive compound in functional foods and nutraceuticals

Mechanism of Action

Avenacosidea exerts its effects primarily through its interaction with fungal cell membranes. The compound integrates into the membrane, disrupting its integrity and leading to cell lysis. This antifungal activity is mediated by the saponin’s ability to form complexes with sterols in the fungal cell membrane, ultimately compromising membrane function .

Comparison with Similar Compounds

Avenacosidea is unique among saponins due to its specific glycosylation pattern and its potent antifungal activity. Similar compounds include:

Avenacoside B: Another saponin found in oats, differing in its glycosylation pattern.

26-Desglucoavenacoside A: A derivative lacking one glucose unit, affecting its biological activity.

Saponin B: Found in peas, with a different aglycone structure but similar glycosylation

These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula |

C51H82O23 |

|---|---|

Molecular Weight |

1063.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6S,8R,9S,13R,16S)-5',7,9,13-tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O23/c1-20-31-27(73-51(20)13-12-48(3,74-51)19-65-44-39(62)36(59)33(56)28(16-52)68-44)15-26-24-7-6-22-14-23(8-10-49(22,4)25(24)9-11-50(26,31)5)67-47-43(37(60)34(57)29(17-53)69-47)72-46-41(64)38(61)42(30(18-54)70-46)71-45-40(63)35(58)32(55)21(2)66-45/h6,20-21,23-47,52-64H,7-19H2,1-5H3/t20?,21-,23-,24+,25?,26-,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47+,48-,49-,50-,51-/m0/s1 |

InChI Key |

MYCAPWDAUWJBMG-ILYIGUNMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5(C6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C([C@]9(O8)CC[C@@](O9)(C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)CO)O)O)CO)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)OC19CCC(O9)(C)COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)

![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)

![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)